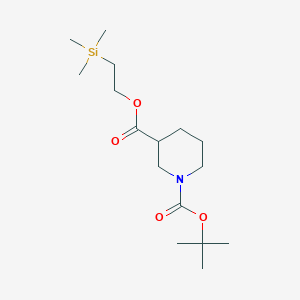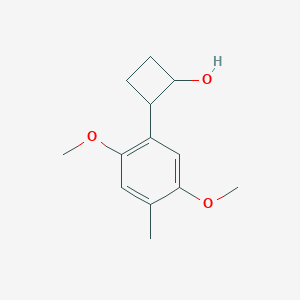
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol is a chemical compound with a molecular weight of 222.28 g/mol It is known for its unique structure, which includes a cyclobutanol ring substituted with a 2,5-dimethoxy-4-methylphenyl group
Preparation Methods
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol typically involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutanol derivatives.
Scientific Research Applications
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol can be compared with similar compounds such as:
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group, leading to different chemical and biological properties.
2,5-Dimethoxy-4-methylamphetamine: Although structurally different, this compound shares the 2,5-dimethoxy-4-methylphenyl group and has distinct pharmacological effects.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11,14H,4-5H2,1-3H3 |
InChI Key |
VHPRRUPLZOBGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C2CCC2O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
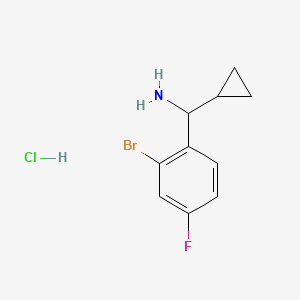

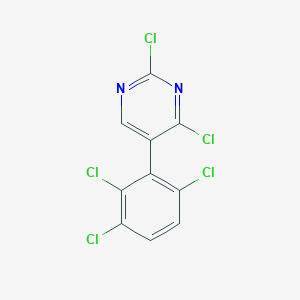
![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
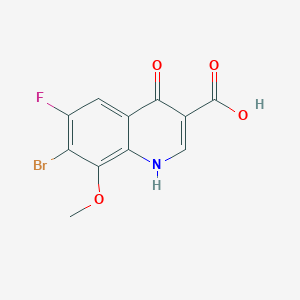
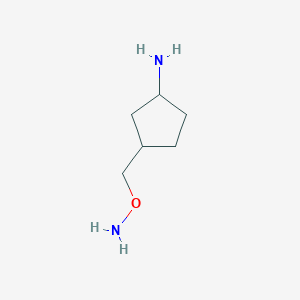
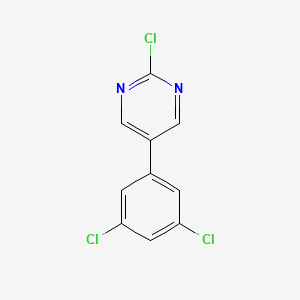

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
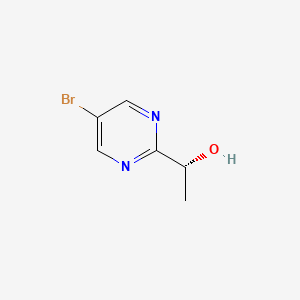
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
